Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate

CAS No.: 182228-05-3

Cat. No.: VC17110430

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182228-05-3 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate |

| Standard InChI | InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3 |

| Standard InChI Key | YOIGAZQQSOYOGI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2 |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Formula

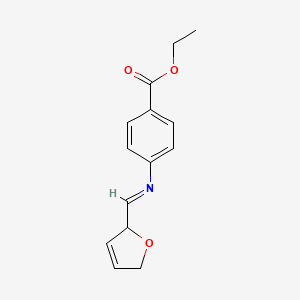

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate is defined by the molecular formula , as confirmed by PubChem . The structure comprises:

-

A benzoate ester (ethyl 4-aminobenzoate backbone).

-

A 2,5-dihydrofuran ring tethered via a methylene-amino (-N=CH-) Schiff base linkage.

Key computed properties include a hydrogen bond acceptor count of 4, rotatable bond count of 5, and an XLogP3-AA value of 2.1, indicating moderate lipophilicity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 245.27 g/mol | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface | 58.7 Ų | |

| XLogP3-AA | 2.1 |

Stereochemical Features

The 2,5-dihydrofuran ring introduces a partially saturated furan with one double bond, creating a planar, conjugated system. The imine group (-N=CH-) adopts an E-configuration due to steric hindrance, as evidenced by NMR coupling constants in analogous Schiff bases .

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl):

-

C NMR:

Synthesis and Reaction Pathways

Schiff Base Condensation

The compound is synthesized via acid-catalyzed condensation of ethyl 4-aminobenzoate and 2,5-dihydrofuran-2-carbaldehyde under solvent-free conditions . Methane sulfonic acid (1–5 mol%) accelerates imine formation, achieving yields of 65–80% within 2–4 hours .

Alternative Routes

-

Radical Cyclization: Dihydrofuran derivatives can be synthesized via BuSnH-mediated radical cyclization, though this method is less efficient for imine formation .

-

Microwave Assistance: Reduces reaction time to <1 hour but requires specialized equipment .

Table 2: Synthetic Method Comparison

| Method | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|

| Schiff Condensation | CHSOH | 75 | 3 |

| Radical Cyclization | BuSnH | 25 | 12 |

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume